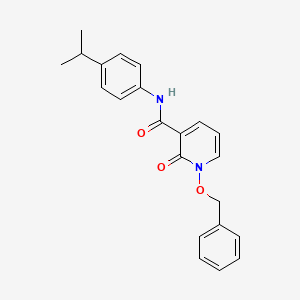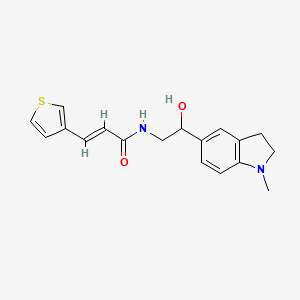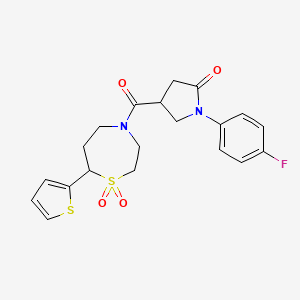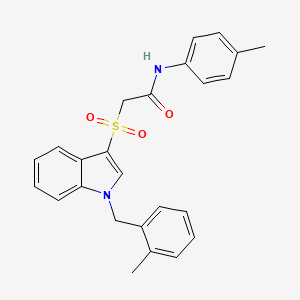
1-(benzyloxy)-N-(4-isopropylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve catalytic protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- 1-(benzyloxy)-N-(4-isopropylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide belongs to a class of compounds that have been explored for their synthesis and transformation into various derivatives. For instance, Medvedeva et al. (2009) developed new derivatives, including 4-arylamino-2-oxo-1,2-dihydropyridine-3-carbonitriles, which have potential for further chemical applications (Medvedeva et al., 2009).
Biochemical and Cell-Based Studies
- The biochemical and cell-based studies involving similar compounds have been documented. For example, Wang et al. (2011) conducted research on compounds structurally related to 1-(benzyloxy)-N-(4-isopropylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, focusing on their effects on breast tumor metastasis (Wang et al., 2011).
Antimicrobial Evaluation
- Compounds in the same family have been evaluated for their antimicrobial properties. For instance, Talupur et al. (2021) synthesized and evaluated 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides for their antimicrobial effectiveness (Talupur et al., 2021).
Diverse Chemical Transformations
- Various chemical transformations of related compounds have been studied, such as the recyclization of ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates into bicyclic N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives by Britsun et al. (2009), which highlights the chemical versatility of these compounds (Britsun et al., 2009).
Fluorescence Properties
- The fluorescence properties of similar compounds have also been a subject of research, as indicated by Ershov et al. (2015), who investigated the spectral-luminescence properties and fluorescence quantum yield of 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides (Ershov et al., 2015).
X-Ray Diffraction Analysis
- The X-ray diffraction analysis of derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, a compound related to 1-(benzyloxy)-N-(4-isopropylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, has been conducted to understand their molecular and crystal structures, as explored by Feklicheva et al. (2019) (Feklicheva et al., 2019).
Wirkmechanismus
Mode of Action
It is known that the compound is involved in a three-component enantioselective catalytic aminomethylation reaction . This reaction is widely used for the preparation of pharmaceuticals and natural products .
Biochemical Pathways
The compound affects the Mannich reaction, one of the most important carbon–carbon bond-forming reactions in organic synthesis . This reaction provides a convenient method for the introduction of an aminoalkyl substituent into molecules possessing a labile hydrogen atom .
Result of Action
The compound’s action results in the formation of optically pure amino keto ethers of the aromatic series in high yields . .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as the reaction medium. For instance, the compound’s reaction in aqueous medium led to the formation of anti/syn-isomeric amino keto ethers of the aromatic series with high yields and optical purity .
Eigenschaften
IUPAC Name |
2-oxo-1-phenylmethoxy-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-16(2)18-10-12-19(13-11-18)23-21(25)20-9-6-14-24(22(20)26)27-15-17-7-4-3-5-8-17/h3-14,16H,15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQRWKZNMUBDLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzyloxy)-N-(4-isopropylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B2520547.png)

![N-[1-(2-furoyl)piperidin-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2520549.png)
![8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B2520550.png)


![N-(2-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2520561.png)
![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea](/img/structure/B2520563.png)
![3,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2520565.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide](/img/structure/B2520567.png)
![1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-4-carboxamide](/img/structure/B2520568.png)
